beta-1,2,3,4,6-Penta-O-galloyl-D-glucopyranose
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Overview
Description
Beta-1,2,3,4,6-Penta-O-Galloyl-D-Glucopyranose: is a naturally occurring polyphenolic compound found in various plants, including pomegranate, mango, and sumac . It is a type of gallotannin, which is a class of hydrolyzable tannins. This compound is known for its significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Beta-1,2,3,4,6-Penta-O-Galloyl-D-Glucopyranose typically involves the esterification of D-glucose with gallic acid. The process can be carried out using various catalysts and solvents to optimize yield and purity. One common method involves the use of acid catalysts under reflux conditions to facilitate the esterification reaction .
Industrial Production Methods
Industrial production of this compound often employs biotechnological approaches, such as the use of specific enzymes like beta-glucogallin-tetrakisgalloylglucose O-galloyltransferase. This enzyme catalyzes the transfer of galloyl groups to glucose, producing the desired compound with high specificity and efficiency .
Chemical Reactions Analysis
Types of Reactions
Beta-1,2,3,4,6-Penta-O-Galloyl-D-Glucopyranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ellagitannins, which are more complex polyphenolic compounds.
Hydrolysis: Under acidic or basic conditions, it can hydrolyze to release gallic acid and glucose.
Esterification and Transesterification: It can participate in esterification and transesterification reactions to form different galloylated derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide, are used for oxidation reactions.
Acidic or Basic Conditions: Hydrolysis reactions typically require acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Catalysts: Acid catalysts like sulfuric acid are commonly used in esterification reactions.
Major Products
Ellagitannins: Formed through oxidative coupling of galloyl groups.
Gallic Acid and Glucose: Produced through hydrolysis.
Scientific Research Applications
Beta-1,2,3,4,6-Penta-O-Galloyl-D-Glucopyranose has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study polyphenolic chemistry and tannin biosynthesis.
Biology: Investigated for its role in plant defense mechanisms and its ability to precipitate proteins.
Industry: Utilized in the development of natural antioxidants and preservatives for food and cosmetic products.
Mechanism of Action
The biological effects of Beta-1,2,3,4,6-Penta-O-Galloyl-D-Glucopyranose are primarily attributed to its ability to interact with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and chelates metal ions, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, such as COX-2.
Anticancer Properties: It induces apoptosis in cancer cells by modulating signaling pathways like the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
Similar Compounds
Ellagitannins: More complex polyphenolic compounds derived from Beta-1,2,3,4,6-Penta-O-Galloyl-D-Glucopyranose through oxidative coupling.
Gallic Acid: A simpler phenolic acid that is a building block of this compound.
Tannic Acid: A related gallotannin with multiple galloyl groups attached to a glucose core.
Uniqueness
This compound is unique due to its specific structure, which allows it to exhibit a wide range of biological activities. Its multiple galloyl groups provide strong antioxidant properties, and its ability to interact with various molecular targets makes it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C41H32O26 |
---|---|
Molecular Weight |
940.7 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6S)-3,4,5,6-tetrakis[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C41H32O26/c42-17-1-12(2-18(43)28(17)52)36(57)62-11-27-33(64-37(58)13-3-19(44)29(53)20(45)4-13)34(65-38(59)14-5-21(46)30(54)22(47)6-14)35(66-39(60)15-7-23(48)31(55)24(49)8-15)41(63-27)67-40(61)16-9-25(50)32(56)26(51)10-16/h1-10,27,33-35,41-56H,11H2/t27-,33+,34-,35-,41-/m0/s1 |
InChI Key |
QJYNZEYHSMRWBK-CGKDMBANSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@H]2[C@H]([C@@H]([C@@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O |
Origin of Product |
United States |
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